Atosiban acetate
CAS No.: 914453-95-5
Cat. No.: VC21347776
Molecular Formula: C45H71N11O14S2
Molecular Weight: 1054.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914453-95-5 |
|---|---|
| Molecular Formula | C45H71N11O14S2 |
| Molecular Weight | 1054.2 g/mol |
| IUPAC Name | acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1 |
| Standard InChI Key | SVDWBHHCPXTODI-MHZXAHMBSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O |
| Appearance | White Solid |
| Melting Point | >160°C |
Introduction
Chemical Structure and Synthesis
Atosiban acetate is a nonapeptide derivative of oxytocin, with structural modifications at positions 1, 2, 4, and 8. Key modifications include:
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Position 1: Replacement of cysteine with 3-mercaptopropanic acid.
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Position 2: Substitution of L-tyrosine with D-tyrosine (ethoxy group).
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Position 4: Threonine instead of glutamine.
Synthesis Methods
Two primary synthetic routes have been developed:
The liquid-phase method (source 5) emphasizes rapid oxidation with H₂O₂, achieving faster industrial production, while the Boc-chemistry approach (source 4) ensures precise chiral center control. Both methods yield atosiban acetate as a white, hygroscopic powder with >99% purity .
Mechanism of Action
Atosiban acetate exerts a dual-action receptor modulation at oxytocin receptors:
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Gq-Protein Antagonism: Blocks oxytocin-induced inositol triphosphate (IP₃) production, preventing cytosolic calcium release and voltage-gated calcium channel activation. This inhibits myometrial contractions .
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Gi-Protein Agonism: Paradoxically activates Gi pathways, triggering pro-inflammatory NF-κB signaling in the amnion. This dual effect may reduce efficacy compared to non-inflammatory tocolytics .
| Pathway | Effect | Clinical Implication |
|---|---|---|
| Gq Antagonism | ↓ Uterine contractions | Primary therapeutic action |
| Gi Agonism | ↑ NF-κB → Pro-inflammatory cytokines | Potential reduction in treatment efficacy |
Pharmacokinetics
Atosiban acetate exhibits rapid distribution and metabolism, critical for its short-term tocolytic use. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Initial Half-Life | 0.21 hours (tα) | |
| Terminal Half-Life | 1.7 hours (tβ) | |
| Clearance | 41.8 L/hour | |
| Metabolism | Hydrolysis → Active M1 fragment (10× less potent) |
Distribution and Elimination
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Fetal Exposure: Low placental transfer (foetal-to-maternal AUC ratio ≈0.01–0.12) .
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Excretion: Primarily renal (metabolites); <50% parent drug detected in urine .
| Endpoint | Atosiban (n=361) | β-Agonist (n=342) | p-value |
|---|---|---|---|
| Undelivered at 7 days | 59.6% | 47.7% | 0.004 |
| Treatment Failure (Inefficacy) | 14.2% | 5.8% | 0.0003 |
| Re-treatment Rate | 20.2% | Not reported | — |
While atosiban demonstrated superior short-term efficacy, higher treatment failure rates due to inefficacy and concerns about fetal mortality in extreme preterm cases (20–24 weeks) limit its use in early gestation .
| Adverse Effect | Incidence | Mechanism |
|---|---|---|
| Injection-Site Reactions | Common | Local irritation |
| Pro-Inflammatory Effects | Theoretical | Gi-pathway activation → NF-κB |
| Fetal Mortality | 5.2% (vs 1.7% placebo) in extreme preterm | Unclear etiology, possibly confounding variables |
Preclinical studies showed no systemic toxicity at 10× therapeutic doses in rats and dogs . Human data indicate a favorable safety profile, with no cardiovascular or metabolic disturbances reported .
Regulatory Status and Availability
Atosiban acetate is approved in Europe (Tractocile®) and available in generic forms. Key regulatory restrictions include:
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